molecular formula C20H24N6O3 B6587703 N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide CAS No. 1226436-87-8

N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

Cat. No.: B6587703
CAS No.: 1226436-87-8
M. Wt: 396.4 g/mol
InChI Key: PKHGZZMFIQRPPY-UHFFFAOYSA-N
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Description

N-[(1H-1,3-Benzodiazol-2-yl)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a heterocyclic compound featuring three distinct pharmacophores:

  • A benzimidazole core (1H-1,3-benzodiazol-2-yl) linked via a methyl group to a piperidine ring.
  • A 3-methoxy-1-methylpyrazole-4-carbonyl group attached to the piperidine nitrogen, contributing electron-rich and sterically bulky characteristics.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-25-12-14(19(24-25)29-2)20(28)26-9-5-6-13(11-26)18(27)21-10-17-22-15-7-3-4-8-16(15)23-17/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,21,27)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHGZZMFIQRPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s benzimidazole core differentiates it from pyrazolo-pyridine (e.g., ) or pyridine-containing analogues (e.g., ). Benzimidazole is known for DNA intercalation and kinase inhibition, whereas pyrazolo-pyridines often exhibit kinase selectivity . The 3-methoxy group on the pyrazole ring in the target compound may enhance solubility compared to alkyl substituents (e.g., ethyl in or cyclopropyl in ).

Piperidine carboxamide is a shared feature in and the target compound, suggesting similar conformational preferences in binding interactions.

Physicochemical Properties (Inferred)

  • Molecular Weight : The target compound is likely larger than (215.3 g/mol) but smaller than (408.5 g/mol), influencing bioavailability and blood-brain barrier penetration.
  • Solubility : The methoxy group in the target compound may improve aqueous solubility relative to alkyl-substituted pyrazoles (e.g., ).

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